molecular formula C16H20N2O5S2 B2382007 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798513-56-0

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2382007
CAS No.: 1798513-56-0
M. Wt: 384.47
InChI Key: TXCHIXKVRFJRNV-UHFFFAOYSA-N
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Description

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H20N2O5S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Therapeutic Potentials

  • Antidiabetic Activity : Compounds related to 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antidiabetic potential. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione showed significant hypoglycemic and hypolipidemic activity in diabetic mouse models, indicating their potential as antidiabetic agents (Kim et al., 2004). Similarly, imidazopyridine thiazolidine-2,4-diones were synthesized and showed promising hypoglycemic activity in diabetic mice, underscoring their therapeutic potential (Oguchi et al., 2000).

  • Anticancer Activity : Some derivatives of thiazolidine-2,4-dione have shown promising anticancer activity across various cancer cell lines. For example, a multicomponent reaction involving thiazolidine yielded compounds with potential anticancer properties (Altug et al., 2011). Moreover, novel compounds with a thiazolidine-2,4-dione scaffold were prepared and evaluated as oral antihyperglycemic agents, showing effectiveness in diabetic mouse models, which might indirectly relate to cancer metabolism (Wrobel et al., 1998).

  • Antimicrobial Activity : Ethoxyphthalimide derivatized spiro compounds, including those related to thiazolidine-2,4-diones, were synthesized and showed antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Thadhaney et al., 2010).

Chemical Synthesis and Material Science

  • Synthesis of Heterocycles : Research has been conducted on synthesizing oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showing the versatility of thiazolidine derivatives in synthesizing a wide range of heterocyclic compounds (Badr et al., 1981).

  • Electron Transport Materials : A novel alcohol-soluble n-type conjugated polyelectrolyte based on a thiazolidine-dione derivative was synthesized for use as an electron transport layer in polymer solar cells, demonstrating the application of such compounds in material science and renewable energy technologies (Hu et al., 2015).

Properties

IUPAC Name

3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-3-23-14-5-4-13(8-11(14)2)25(21,22)17-7-6-12(9-17)18-15(19)10-24-16(18)20/h4-5,8,12H,3,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCHIXKVRFJRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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